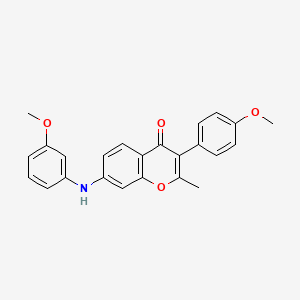

3-(4-methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one

Beschreibung

3-(4-Methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one is a synthetic chromenone derivative characterized by:

- Position 3: A 4-methoxyphenyl group.

- Position 7: A (3-methoxyphenyl)amino substituent.

- Position 2: A methyl group.

Chromenones (4H-chromen-4-ones) are oxygen-containing heterocycles with a ketone group at position 4, making them structurally analogous to coumarins. Modifications to substituents at positions 2, 3, and 7 significantly influence their biological activity, solubility, and crystallinity.

Eigenschaften

Molekularformel |

C24H21NO4 |

|---|---|

Molekulargewicht |

387.4 g/mol |

IUPAC-Name |

7-(3-methoxyanilino)-3-(4-methoxyphenyl)-2-methylchromen-4-one |

InChI |

InChI=1S/C24H21NO4/c1-15-23(16-7-10-19(27-2)11-8-16)24(26)21-12-9-18(14-22(21)29-15)25-17-5-4-6-20(13-17)28-3/h4-14,25H,1-3H3 |

InChI-Schlüssel |

CIMZYMYHUDQOBD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 3-methoxyaniline in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired chromen-4-one derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Quinones and related oxidized derivatives.

Reduction: Reduced chromen-4-one derivatives.

Substitution: Substituted chromen-4-one derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

Industry: Utilized in the development of novel materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 3-(4-methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Table 1: Substituent-Driven Properties of Chromenones

Key Observations :

- Amino vs. Alkoxy Groups: The target compound’s 7-(3-methoxyphenyl)amino group may enhance hydrogen bonding with enzyme active sites compared to ether-linked substituents (e.g., benzylaminoethoxy in Ev1) .

- Methoxy Position : The 3- and 4-methoxyphenyl groups in the target compound contrast with 3,4-dimethoxyphenyl (Ev20), which could alter steric effects and electron distribution, impacting receptor binding .

Physicochemical Properties

- Melting Points: Amino-substituted derivatives (Ev1: 135–136.6°C; Ev14: 234–236.8°C) exhibit higher melting points than alkoxy variants, suggesting stronger intermolecular interactions .

- Solubility: The target compound’s amino group may improve aqueous solubility compared to purely aromatic or phosphorylated analogs (e.g., Ev4) .

Structural Characterization

- Crystallography: SHELX software (Ev3, Ev8, Ev12) has been widely used to determine chromenone crystal structures, such as 4-(4-methylbenzyl)amino derivatives (Ev5) and tetrahydrochromens (Ev15) . The target compound’s structure could be resolved similarly.

- Spectroscopy : $ ^1 \text{H} $/$ ^13 \text{C} $ NMR data (Ev1, Ev14) confirm substituent identity, with methoxy protons resonating at δ 3.7–3.9 ppm and aromatic protons at δ 6.8–8.2 ppm .

Biologische Aktivität

The compound 3-(4-methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one , a derivative of the coumarin family, has garnered attention for its potential biological activities. This article synthesizes recent findings on its biological properties, focusing on its efficacy as an anti-inflammatory, anti-cancer, and neuroprotective agent.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a coumarin backbone with methoxyphenyl substitutions. The presence of these substituents is believed to enhance its biological activity by influencing its interaction with various biological targets.

Anti-Cancer Activity

Recent studies indicate that coumarin derivatives exhibit significant anti-cancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, it was reported that the compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death rates .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored, particularly regarding its ability to inhibit acetylcholinesterase (AChE). In vitro assays demonstrated that the compound possesses AChE inhibitory activity comparable to established drugs like Donepezil, with an IC50 value indicating effective inhibition . This suggests that it may be beneficial in treating neurodegenerative diseases such as Alzheimer’s.

Anti-Inflammatory Properties

In addition to its anti-cancer and neuroprotective effects, the compound has been evaluated for its anti-inflammatory activity. In animal models, it significantly reduced levels of inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit AChE contributes to its neuroprotective effects.

- Induction of Apoptosis : Its action on apoptotic pathways is crucial for its anti-cancer properties.

- Modulation of Inflammatory Pathways : By reducing pro-inflammatory cytokine levels, it showcases significant anti-inflammatory potential.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.